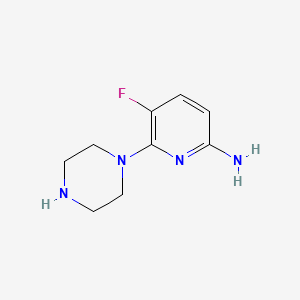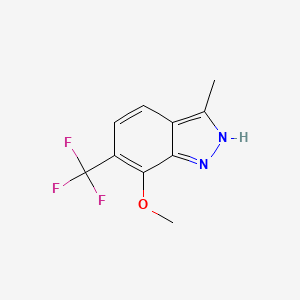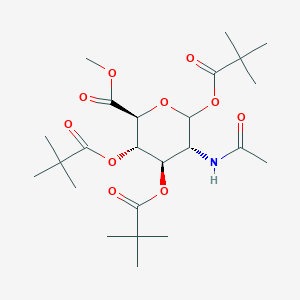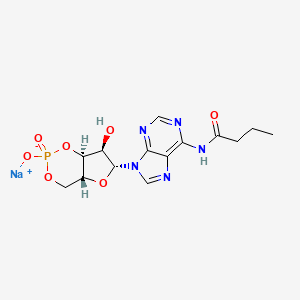
6-MB-Campsodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-MB-Campsodiumsalt involves the modification of adenosine-3’,5’-cyclic monophosphate (cAMP) by introducing a butyrate group at the N⁶ position. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting the hydroxyl groups of cAMP to prevent unwanted reactions.
Introduction of the butyrate group: Reacting the protected cAMP with butyric anhydride or a similar reagent under controlled conditions to introduce the butyrate group at the N⁶ position.
Deprotection: Removing the protective groups to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The product is typically purified using techniques like high-performance liquid chromatography (HPLC) and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Analyse Chemischer Reaktionen
6-MB-Campsodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the butyrate group, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-MB-Campsodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of protein kinase A and its downstream effects.
Biology: Employed in cell signaling studies to investigate the role of cAMP and PKA in various cellular processes.
Medicine: Utilized in research on diseases where cAMP signaling is implicated, such as certain cancers and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and other products that target cAMP signaling pathways.
Wirkmechanismus
6-MB-Campsodiumsalt exerts its effects by selectively activating protein kinase A (PKA). The compound binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway, which regulates processes such as gene expression, metabolism, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6-MB-Campsodiumsalt is unique in its selectivity for PKA and its inability to activate Epac. Similar compounds include:
8-Bromo-cAMP: Another cAMP analog that activates both PKA and Epac.
N⁶-Benzoyladenosine-3’,5’-cyclic monophosphate: A cAMP analog with different selectivity and properties.
N⁶-Phenyladenosine-3’,5’-cyclic monophosphate: Another analog with unique selectivity for PKA
These compounds differ in their selectivity, membrane permeability, and stability, making this compound a valuable tool for specific research applications.
Eigenschaften
Molekularformel |
C14H17N5NaO7P |
|---|---|
Molekulargewicht |
421.28 g/mol |
IUPAC-Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |
InChI-Schlüssel |
GEIVLDFSTXXVRY-HOLUKZPASA-M |
Isomerische SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
Kanonische SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


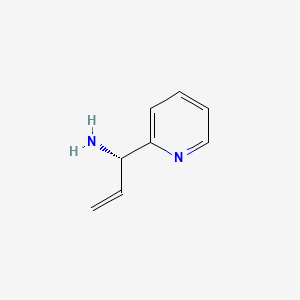
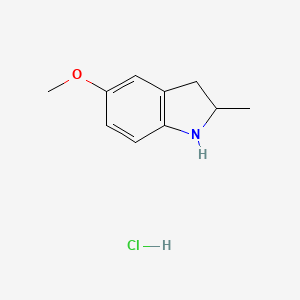
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
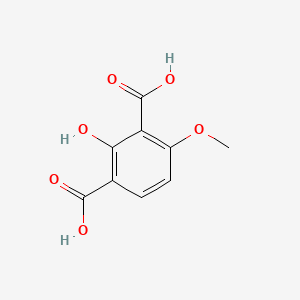
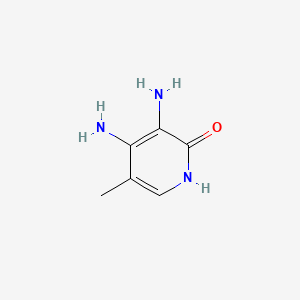
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
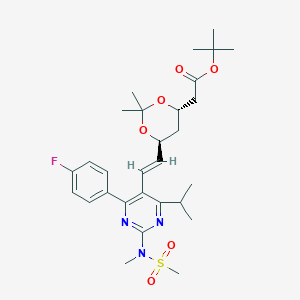

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
